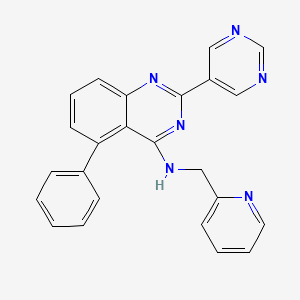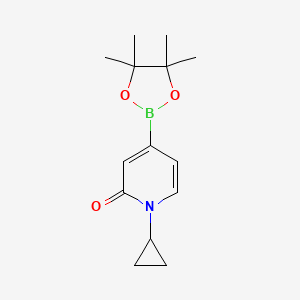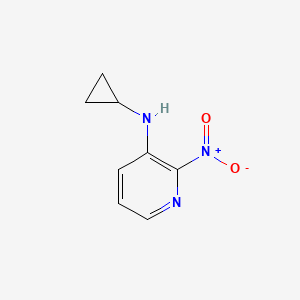
N-Cyclopropyl-2-nitropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-nitro-3-pyridinamine is a chemical compound with the molecular formula C8H9N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes a cyclopropyl group attached to the nitrogen atom and a nitro group at the 2-position of the pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-nitro-3-pyridinamine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate can then be reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield 3-nitropyridine . The cyclopropyl group can be introduced through subsequent reactions involving cyclopropylamine.
Industrial Production Methods
Industrial production of N-cyclopropyl-2-nitro-3-pyridinamine may involve large-scale nitration processes using similar reagents and conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
N-cyclopropyl-2-nitro-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used for reducing the nitro group to an amino group.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Reduction: The major product is N-cyclopropyl-2-amino-3-pyridinamine.
Substitution: Depending on the nucleophile used, various substituted pyridines can be formed.
科学的研究の応用
N-cyclopropyl-2-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-cyclopropyl-2-nitro-3-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- N-cyclopropyl-3-nitropyridin-2-amine
- 5-bromo-N-cyclopropyl-3-nitro-2-pyridinamine
- 2-amino-5-bromo-3-nitropyridine
Uniqueness
N-cyclopropyl-2-nitro-3-pyridinamine is unique due to the specific positioning of the nitro group at the 2-position and the cyclopropyl group on the nitrogen atom. This configuration imparts distinct chemical properties and reactivity compared to other nitropyridine derivatives .
特性
分子式 |
C8H9N3O2 |
|---|---|
分子量 |
179.18 g/mol |
IUPAC名 |
N-cyclopropyl-2-nitropyridin-3-amine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)8-7(2-1-5-9-8)10-6-3-4-6/h1-2,5-6,10H,3-4H2 |
InChIキー |
CVJWXVCOWWUICN-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC2=C(N=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
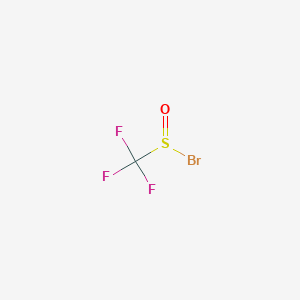
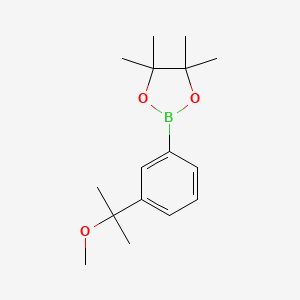
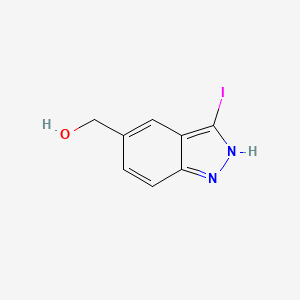
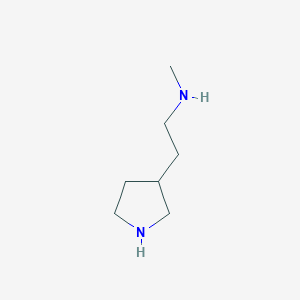

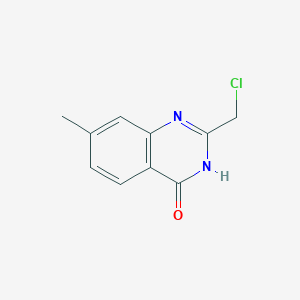
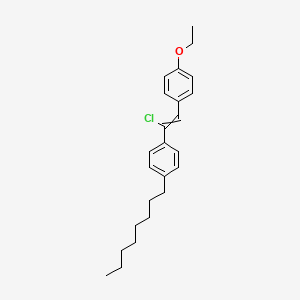
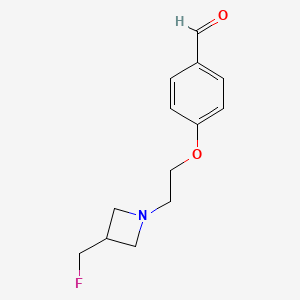
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)
